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Molybdenum oxide (Mo2O3)

Cat. No.: B12687769
CAS No.: 1313-29-7
M. Wt: 245.9 g/mol
InChI Key: ZHAZHVYJQLBFNS-UHFFFAOYSA-N
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Description

Overview of Molybdenum Oxides and Their Oxidation States in Research Contexts

Molybdenum can exhibit all oxidation states from -II to +VI. imoa.info However, its most stable and commonly studied oxides are those in which molybdenum is in a higher oxidation state, particularly +4 and +6. wikipedia.org The family of molybdenum oxides includes several well-documented phases such as MoO₃, MoO₂, and various sub-stoichiometric oxides (MoO₃₋ₓ). molchem.co.ukresearchgate.net

The most prevalent and commercially significant molybdenum compound is molybdenum(VI) oxide, or molybdenum trioxide (MoO₃). wikipedia.org It serves as a precursor for producing molybdenum metal and nearly all other molybdenum compounds. wikipedia.org MoO₃ is a wide bandgap semiconductor and finds extensive use as a catalyst in industrial processes like hydrodesulfurization in the petroleum industry, as a component in specialty alloys, and in electronic devices. chemiis.comchemicalbook.comlidsen.com

Molybdenum dioxide (MoO₂), where molybdenum has a +4 oxidation state, is another important oxide. It is noted for its metallic conductivity, high chemical stability, and high melting point, which make it attractive for research and potential applications. molchem.co.uk

Beyond these common forms, molybdenum's rich redox chemistry gives rise to a spectrum of oxides with varying stoichiometries and oxidation states, including Mo₄O₁₁, Mo₅O₁₄, Mo₈O₂₃, and Mo₉O₂₆. molchem.co.uk The existence of these diverse phases is attributed to the different formal oxidation states and the local coordination of molybdenum cations, which can lead to mixed-valence oxides. researchgate.net Molybdenum(III) oxide (Mo₂O₃), with molybdenum in the +3 oxidation state, is a less common but scientifically intriguing member of this family. wikipedia.org The relative rarity of Mo(III) compounds contrasts with the prevalence of compounds of its group-6 neighbor, chromium(III). wikipedia.org

Table 1: Common Molybdenum Oxides and Their Properties

Compound Name Formula Molybdenum Oxidation State Appearance Key Properties
Molybdenum(VI) Oxide MoO₃ +6 White to pale yellow powder chemiis.comchemicalbook.com Wide bandgap semiconductor, strong oxidizing agent, precursor to Mo metal. chemiis.comtandfonline.com
Molybdenum(IV) Oxide MoO₂ +4 - High melting point, metallic conductivity, chemically stable. molchem.co.uk
Molybdenum(III) Oxide Mo₂O₃ +3 Dark blue to black solid cymitquimica.com Semiconductor properties, precursor for other Mo compounds. cymitquimica.com

Significance of Intermediate Oxidation State Molybdenum Species in Scientific Inquiry

While the +4 and +6 oxidation states are the most stable, intermediate oxidation states, particularly Mo(V), play a crucial role in the redox chemistry and catalytic activity of molybdenum compounds. wikipedia.orgnih.gov These intermediate species are often transient but essential for electron transfer processes in various chemical and biological reactions. nih.gov

The scientific significance of intermediate molybdenum species stems from several key areas:

Catalysis : The ability of molybdenum to cycle between different oxidation states, such as Mo(VI), Mo(V), and Mo(IV), is fundamental to its catalytic function. researchgate.netnih.gov Mixed Mo(VI)-Mo(V) oxides, known as "molybdenum blues," are formed during the reduction of molybdates and are implicated in catalytic cycles. imoa.infoscripps.edu These intermediate states can facilitate electron transfer, making them active in reactions like oxidation, reduction, and oxygen atom transfer. imoa.infonih.gov For instance, molybdenum-based catalysts are vital for hydrodesulfurization and hydrodenitrogenation processes in petroleum refining. lidsen.com

Biological Systems : Molybdenum is an essential trace element found in over 60 enzymes that catalyze critical metabolic reactions involving the global carbon, nitrogen, and sulfur cycles. nih.gov The function of these molybdoenzymes relies on the versatile redox chemistry of a molybdenum cofactor, where the metal cycles between the +6, +5, and +4 oxidation states. nih.govscripps.edu The Mo(V) state, in particular, often acts as a key intermediate in these biological electron transfer chains. nih.gov

Materials Science : The presence of mixed oxidation states (e.g., Mo⁵⁺ and Mo⁶⁺) can create oxygen vacancies and alter the electronic properties of molybdenum oxides. rsc.org This tunability is exploited in applications such as electrochromic devices, where reversible color changes are induced by the electrochemical injection of ions and electrons, leading to the reduction of Mo⁶⁺ to Mo⁵⁺. lidsen.com The resulting changes in electronic structure and conductivity are also being investigated for use in sensors, solar cells, and energy storage devices. nih.govresearchgate.net

The study of intermediate oxidation states like Mo(III) and Mo(V) is therefore critical for understanding the fundamental mechanisms behind molybdenum's utility in catalysis and for designing new materials with tailored electronic and chemical properties.

Rationale for Dedicated Academic Investigation into Molybdenum(III) Oxide (Mo₂O₃)

While less studied than its higher-valent counterparts, Molybdenum(III) oxide (Mo₂O₃) presents a compelling subject for dedicated academic investigation. Mo₂O₃ is characterized as a dark blue to black compound with semiconductor properties. cymitquimica.com The rationale for its focused study is rooted in its potential as a unique material and as a building block for more complex systems.

Key motivations for researching Mo₂O₃ include:

Precursor for Novel Materials : Mo₂O₃ serves as a precursor for the synthesis of other molybdenum compounds. cymitquimica.com For example, it can be a starting material for creating binuclear molybdenum(V) complexes and other coordination compounds. chem-soc.siresearchgate.net Research into the controlled synthesis of Mo₂O₃, such as through sol-gel methods involving the hydrolysis of molybdenum(III) alkoxides, opens pathways to new materials like molybdenum oxide hydroxide (B78521) (MoO(OH)). acs.org

Catalysis : As a lower-valent oxide, Mo₂O₃ has potential applications in catalysis. Transition metal oxides in intermediate or reduced oxidation states are often active sites in catalytic reactions. The specific electronic structure of Mo(III) could offer unique reactivity in processes such as hydrocarbon conversion or as a component in more complex catalytic systems. cymitquimica.com

Electronics and Energy Storage : The semiconductor properties of Mo₂O₃ make it a candidate for investigation in electronic applications. cymitquimica.com There is growing interest in exploring the full spectrum of molybdenum oxides for uses in solid-state batteries, where different oxidation states can offer varied electrochemical potentials and capacities. cymitquimica.com The electrochemical behavior of Mo₂O₃, such as its potential role in the initial stages of passivation on molybdenum metal surfaces, is also a subject of study. researchgate.net

The relative scarcity of research on Mo(III) compared to Mo(IV) and Mo(VI) signifies a knowledge gap. wikipedia.org Dedicated investigation is necessary to fully characterize the fundamental properties of Mo₂O₃ and to explore its potential in advanced material applications, moving beyond the more established molybdenum oxides.

Scope and Organization of Research Review on Mo₂O₃

This research review provides a focused analysis of Molybdenum(III) Oxide (Mo₂O₃) within the field of materials science. The primary objective is to consolidate the current understanding of this specific intermediate oxidation state molybdenum species. The review is organized to first establish the broader context of molybdenum oxides and their various oxidation states, highlighting the general scientific interest in these compounds. It then narrows its focus to underscore the particular significance of intermediate oxidation states in catalysis and materials chemistry. Subsequently, the review articulates the specific scientific and technological drivers that justify a dedicated academic investigation into Mo₂O₃. This structured approach aims to build a comprehensive case for the importance of Mo₂O₃ research and to outline the current state of knowledge on this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6Mo2O3 B12687769 Molybdenum oxide (Mo2O3) CAS No. 1313-29-7

Properties

CAS No.

1313-29-7

Molecular Formula

H6Mo2O3

Molecular Weight

245.9 g/mol

IUPAC Name

molybdenum;trihydrate

InChI

InChI=1S/2Mo.3H2O/h;;3*1H2

InChI Key

ZHAZHVYJQLBFNS-UHFFFAOYSA-N

Canonical SMILES

O.O.O.[Mo].[Mo]

physical_description

Grayish-black solid;  [Merck Index] Insoluble in water;  [Hawley]

Origin of Product

United States

Synthesis Methodologies for Molybdenum Iii Oxide Mo2o3 Systems

Controlled Reductive Pathways for Mo₂O₃ Formation

The synthesis of molybdenum(III) oxide often involves the careful reduction of molybdenum compounds with higher oxidation states. These methods require precise control over the reaction conditions to prevent over-reduction to molybdenum metal or the formation of other stable oxides like molybdenum dioxide (MoO₂).

Reduction of Higher Oxidation State Molybdenum Oxides

A primary route to obtaining Mo₂O₃ is through the reduction of molybdenum trioxide (MoO₃), the most stable oxide of molybdenum. This process is typically carried out at elevated temperatures using a reducing agent.

Key Research Findings:

The reduction of MoO₃ to lower oxides like MoO₂ is a well-established process, often serving as an intermediate step in the production of molybdenum metal. ornl.govnih.gov

The reduction process is complex and can proceed through various intermediate phases, such as Mo₄O₁₁ and Mo₉O₂₆, depending on the reaction conditions. ntnu.noresearchgate.netacs.org

Achieving the specific Mo₂O₃ phase requires careful control of parameters like temperature, the partial pressure of the reducing gas, and reaction time to halt the reduction at the desired +3 oxidation state.

Hydrogen (H₂) is a commonly used reducing agent. The reduction of MoO₃ with hydrogen typically occurs in two main stages: MoO₃ → MoO₂ and subsequently MoO₂ → Mo. researchgate.netscientific.net Isolating Mo₂O₃ within this sequence is a significant challenge.

Carbon monoxide (CO) can also be employed as a reducing agent. Studies have shown that the reduction of MoO₃ with a CO-CO₂ gas mixture proceeds stepwise, offering potential pathways to isolate intermediate oxides. acs.org

Table 1: Parameters for the Reduction of Higher Molybdenum Oxides

ParameterDescriptionTypical Range/Conditions
Starting Material The higher oxidation state molybdenum oxide to be reduced.MoO₃
Reducing Agent The chemical species used to lower the oxidation state of molybdenum.H₂, CO, Ethylene (B1197577) Glycol molchem.co.uk
Temperature The temperature at which the reduction is carried out.450°C - 1100°C for H₂ reduction of MoO₃ to Mo ornl.govresearchgate.net
Atmosphere The gaseous environment in which the reduction takes place.Inert gas (e.g., Argon) mixed with a reducing gas.

Precisely Controlled Reductive Environment Synthesis

To selectively produce Mo₂O₃, it is crucial to maintain a precisely controlled reductive environment. This involves managing the chemical potential of the reducing agent to favor the formation of the +3 oxidation state over others.

Key Research Findings:

The use of a furnace with a controlled atmosphere is essential. This allows for the precise regulation of the composition of the reducing gas mixture. ornl.gov

Temperature-programmed reduction (TPR) is a technique used to study the reduction process and identify the temperature ranges at which specific reduction steps occur. researchgate.netscientific.net

By carefully controlling the flow rates of the reducing gas and an inert carrier gas, the partial pressure of the reducing agent can be finely tuned.

The introduction of water vapor can also influence the reduction pathway and the morphology of the resulting oxide particles. nih.gov

Thermal Decomposition Routes Yielding Mo₂O₃

Thermal decomposition of certain molybdenum-containing precursors in a non-oxidizing or vacuum environment can also lead to the formation of lower molybdenum oxides, including Mo₂O₃.

Key Research Findings:

Heating molybdenum trioxide in a vacuum has been shown to cause partial decomposition, resulting in the formation of various lower oxides. scispace.com The specific phases formed depend on the temperature and the duration of the heat treatment. scispace.com

The thermal decomposition of ammonium (B1175870) molybdate (B1676688) compounds, such as ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a common method for producing MoO₃. nih.govscispace.com Under certain conditions, particularly with the release of reducing gases like ammonia (B1221849) (NH₃) during decomposition, the formation of reduced molybdenum oxide species can occur. scispace.com

The thermolysis of molybdenum blue xerogels, which are complex hydrated molybdenum oxides, can lead to the formation of molybdenum carbide (Mo₂C) through the intermediate formation of molybdenum dioxide. mdpi.com This suggests that careful control of the decomposition of such precursors might offer a route to Mo₂O₃.

Table 2: Thermal Decomposition Parameters for Molybdenum Oxide Synthesis

PrecursorDecomposition Temperature (°C)AtmosphereResulting Products
Molybdenum Trioxide (MoO₃)550 - 800VacuumLower molybdenum oxides scispace.com
Ammonium Molybdate>300AirMoO₃ nih.gov
Ammonium Molybdate575Ar/H₂MoO₂ scispace.com
Molybdenum Blue Xerogels250 - 700InertMoO₂ and subsequently Mo₂C mdpi.com

Solution-Based Approaches for Mo₂O₃ and Precursor Synthesis

Solution-based methods, such as sol-gel and hydrothermal synthesis, offer alternative routes to molybdenum oxides with the potential for greater control over particle size, morphology, and composition at lower temperatures compared to solid-state reactions.

Sol-Gel Hydrolysis of Molybdenum(III) Alkoxides

The sol-gel process involves the hydrolysis and condensation of metal-organic precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension) that then gels into a solid network. This method is particularly promising for synthesizing metastable compounds like Mo₂O₃. acs.org

Key Research Findings:

The hydrolysis of molybdenum(III) alkoxides, such as Mo₂(OR)₆, can be used to prepare Mo(III) compounds. acs.org

A study on the hydrolysis of various molybdenum(III) alkoxides and dialkylamides found that the choice of precursor is critical, as some can lead to oxidation of the molybdenum. acs.org

The hydrolysis of Mo₂(NMe₂)₆ yields a precipitate that, upon thermolysis, can be a precursor to molybdenum-based materials. acs.org

Reaction of a molybdenum(III) hydroxide-ethoxide precursor, Mo₂(OH)₅(OEt), with H₂ at 250°C produced molybdenum oxide hydroxide (B78521) (MoO(OH)). acs.org However, attempts to convert this directly to Mo₂O₃ were not successful, instead yielding Mo₅O₈. acs.org

This highlights the challenge of preventing disproportionation or further reaction of the desired Mo(III) species during the conversion of the precursor to the final oxide.

Hydrothermal Synthesis Methods (Applicability for Mo₂O₃)

Hydrothermal synthesis involves chemical reactions in aqueous solutions at high temperatures and pressures in a sealed vessel called an autoclave. This technique is widely used for the synthesis of various metal oxide nanocrystals.

Key Research Findings:

Hydrothermal methods have been successfully employed to synthesize various phases of molybdenum oxide, particularly the thermodynamically stable orthorhombic α-MoO₃ and the metastable hexagonal h-MoO₃. aip.orgmdpi.combohrium.comripublication.com

The synthesis of MoO₃ nanostructures is typically achieved by the acidification of a molybdenum source like ammonium heptamolybdate in an aqueous solution, followed by heating. bohrium.com

While the direct hydrothermal synthesis of Mo₂O₃ is not widely reported, the technique's ability to produce different phases and morphologies of molybdenum oxides by varying parameters like temperature, reaction time, and additives suggests its potential applicability. aip.orgmdpi.com

For instance, the reduction of MoO₃ powder in a mixture of ethylene glycol and water under hydrothermal conditions (180°C for 12 hours) has been used to synthesize MoO₂ nanoparticles. molchem.co.uk By carefully tuning the reducing agent concentration and other hydrothermal parameters, it might be possible to stabilize the Mo(III) oxidation state.

Electrodeposition Techniques for Molybdenum Oxide Films with Potential Mo2O3 Formation

Electrodeposition is a versatile method for preparing molybdenum oxide thin films. While often targeting MoO3 or MoO2, the process involves reductive steps that can lead to the formation of lower, non-stoichiometric oxides, representing a potential route to obtaining Mo(III) species within the film. The cathodic processes are generally understood to yield hydrogen molybdenum oxide bronzes (HxMoO3) or substoichiometric lower molybdenum oxides with the formula MoO3-y (where 0 < y < 1). researchgate.net The final composition and oxidation state of the molybdenum in the deposited film are highly dependent on the electrodeposition parameters.

Research into the electrochemical deposition of molybdenum oxides has identified several key factors influencing the nature of the resulting film. These include the choice of precursor, electrolyte pH, and the specific electrochemical method used (e.g., potentiostatic, galvanostatic, or potentiodynamic). researchgate.net For instance, studies have utilized precursors like peroxo-polymolybdate and ammonium molybdate to deposit films on substrates such as copper and fluorine-doped tin oxide (FTO) coated glass. researchgate.netlookchemmall.com

One study detailed the deposition from a 0.04M sodium molybdate (Na2MoO4) and 0.01M sulfuric acid (H2SO4) solution onto stainless steel. researchgate.net Another approach involved cycling the potential between +0.2V and -0.70V in a Na2MoO4 solution containing H2SO4 to grow a compact, non-stoichiometric molybdenum (VI, V) oxide film on a carbon fiber microelectrode. researchgate.net The deposition of metallic molybdenum from an aqueous-acetate electrolyte is believed to occur via a two-step reduction process that includes the formation of an intermediate molybdenum oxide layer. ubc.ca The precise control over these parameters allows for the tuning of the film's stoichiometry, water content, and the valency of molybdenum, which could be leveraged to favor the formation of Mo(III) oxides. northwestern.edu

Table 1: Parameters for Electrodeposition of Molybdenum Oxide Films

Parameter Value/Condition Substrate Resulting Film/Observation Source
Precursor Peroxo-polymolybdate / Ammonium molybdate (0.05 M) Copper Deposition of molybdenum oxides studied researchgate.net
pH 2.3 and 5.5 Copper pH affects deposition characteristics researchgate.net
Method Potentiodynamic Cycling (+0.2V to -0.70V) Carbon Fiber Blue film of non-stoichiometric Mo(VI, V) oxide researchgate.net
Method Galvanostatic (1 mA/cm²) FTO Glass Initially amorphous MoO2, converts to α-MoO3 on annealing lookchemmall.com
Precursor Na2MoO4 (0.04M) + H2SO4 (0.01M) Stainless Steel Investigation of capacitive behavior researchgate.net

Gas-Phase Synthesis and Thin Film Deposition of Molybdenum(III) Oxide

Gas-phase synthesis techniques, such as chemical vapor deposition (CVD), are widely employed for creating high-quality molybdenum oxide thin films. uchile.clisca.me These methods offer control over film homogeneity and properties by manipulating precursor chemistry and deposition conditions like temperature. isca.me While often aimed at producing MoO3, variations in these conditions can yield mixed-phase or reduced oxides, indicating the potential for Mo2O3 formation.

In aerosol-assisted chemical vapor deposition (AACVD), the substrate temperature is a critical parameter that dictates the final oxide phase. Research using molybdenum polyoxometallates has shown that at temperatures between 350–500 °C, mixed phases of MoO3–MoO2 are formed. researchgate.net This demonstrates a reductive process from the more common Mo(VI) state toward the Mo(IV) state, a necessary step in the pathway to achieving the Mo(III) state.

Another advanced gas-phase technique involves cluster beam deposition, where nanoclusters are formed in the gas phase before being deposited onto a substrate. A recent study explored the fabrication of MoO3 nanocluster films where the introduction of helium gas during the aggregation phase influenced the nucleation and growth of molybdenum nanoclusters. bohrium.com This process facilitated the exposure of a high-energy crystal facet, which could potentially be adapted to create specific, lower-valence oxide structures. bohrium.com Furthermore, methods for producing thin films containing molybdenum oxide from molybdenum amide compounds have been developed, where a vaporized precursor is reacted with an oxidizing gas, offering another route where reaction conditions could be tuned to control the molybdenum oxidation state. google.com

Table 2: Gas-Phase Synthesis Conditions and Resulting Molybdenum Oxide Phases

Technique Precursor Deposition Temperature (°C) Resulting Phase(s) Source
AACVD Molybdenum polyoxometallates in acetonitrile/water 300–350 Single phase MoO3 researchgate.net
AACVD Molybdenum polyoxometallates in acetonitrile/water 350–500 Mixed phases of MoO3–MoO2 researchgate.net
AACVD Molybdenum polyoxometallates in acetonitrile/water 500–550 Single phase MoO2 researchgate.net
CVD Molybdenum amide compounds Not specified Molybdenum oxide-containing thin film google.com

Synthesis of Specific Molybdenum(III) Oxide Coordination Complexes

While the isolation of pure Mo2O3 is challenging, the Mo(III) oxidation state is readily accessible and can be stabilized in a variety of coordination complexes. The synthesis of these complexes often involves the reduction of higher-valent molybdenum precursors in the presence of carefully chosen ligands.

One synthetic route involves the use of tridentate phosphine (B1218219) ligands to create stable Mo(III) halide complexes. For example, the molybdenum(III) complexes [MoX3{prPP(Ph)P-pln}] (where X = Cl, Br, I) have been synthesized using a tridentate phosphine ligand with phospholane (B1222863) end groups. researchgate.net These Mo(III) compounds can serve as precursors for further reactions, such as the synthesis of molybdenum dinitrogen complexes, which are relevant to models of nitrogenase enzymes. researchgate.net

Another class of Mo(III) complexes involves those with weakly coordinating anions, which have applications in catalysis. Acetonitrile-ligated molybdenum(III) complexes with the general structure [MoCl(NCCH3)5]2+ have been synthesized with various large, weakly coordinating anions such as [B(C6F5)4]−. researchgate.net These complexes have demonstrated utility as catalysts for the polymerization of isobutylene (B52900). researchgate.net

The synthesis of Mo(III) precursors is also central to systems that catalytically reduce dinitrogen. One of the classic systems requires a mixture containing Mo(III), which is generated in situ, along with a strong reducing agent in a protic solvent. nih.gov This highlights the role of Mo(III) as a crucial intermediate in important catalytic cycles.

Table 3: Examples of Synthesized Molybdenum(III) Coordination Complexes

Complex Formula Reactants/Precursors Key Features/Application Source
[MoX3{prPP(Ph)P-pln}] (X = Cl, Br, I) MoX3 precursors, tridentate phosphine ligand Stable Mo(III) halide complexes; precursors for N2 complexes researchgate.net
[MoCl(NCCH3)5]2+ [WCA]− MoCl3(CH3CN)3, Ag[WCA], acetonitrile Homogeneous catalysts for isobutylene polymerization researchgate.net
Mo(III) species Mo(III), Mg(OH)2, Ti(OH)3, MeOH Component of a system for catalytic reduction of dinitrogen nih.gov

Structural and Electronic Characterization Investigations of Molybdenum Iii Oxide

Advanced Spectroscopic Techniques for Oxidation State and Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For molybdenum oxides, XPS is crucial for determining the oxidation states of molybdenum by analyzing the binding energies of the core-level electrons, particularly the Mo 3d orbitals. iitm.ac.intasconusa.com The Mo 3d spectrum exhibits a characteristic doublet, Mo 3d5/2 and Mo 3d3/2, due to spin-orbit coupling, with a separation of approximately 3.15 eV. thermofisher.comthermofisher.com

The precise binding energy of the Mo 3d peaks is highly sensitive to the oxidation state of the molybdenum atom; higher oxidation states correspond to higher binding energies due to the increased electrostatic pull on the core electrons. researchgate.net For Molybdenum(III) oxide (Mo2O3), the Mo(III) state would be identified by a specific binding energy for the Mo 3d5/2 peak, distinct from other oxidation states such as Mo(0) metal, Mo(IV) in MoO2, Mo(V), and Mo(VI) in MoO3. thermofisher.commpg.de

Research on the oxidation of molybdenum thin films and analysis of various molybdenum oxides have established the binding energies for several common oxidation states. thermofisher.comresearchgate.net For instance, studies involving the in-situ reduction of MoO3 to MoO2 show clear shifts in the Mo 3d spectra as the oxidation state changes. osti.gov Deconvolution of the Mo 3d spectrum allows for the quantification of different molybdenum species present on a material's surface. tasconusa.comresearchgate.net While pure Mo2O3 is less commonly studied than MoO2 and MoO3, XPS provides the definitive method for its surface identification and differentiation from other oxides.

Table 1: Representative Mo 3d5/2 Binding Energies for Common Molybdenum Oxidation States

Chemical State Binding Energy (eV)
Mo metal 228.0
MoO2 (Mo4+) 229.5
MoO3 (Mo6+) 233.1

Note: These are typical values; actual binding energies can vary slightly based on sample conditions and instrument calibration. thermofisher.com

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique used to investigate the electronic band structure of materials, particularly the valence band region. psu.eduwikipedia.org It operates on the same photoelectric principle as XPS but uses lower-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV and He II at 40.8 eV), to eject valence electrons. thermofisher.comiitm.ac.in This makes UPS highly sensitive to the electronic states that determine a material's conductivity and optical properties. rsc.orgntnu.no

For molybdenum oxides, UPS is employed to determine key electronic parameters such as the work function (the minimum energy required to remove an electron from the surface), the ionization potential (the energy difference between the vacuum level and the valence band maximum), and the position of the valence band maximum (VBM) relative to the Fermi level. psu.eduprinceton.edu Studies on freshly evaporated, clean MoO3 films have used UPS to measure a high work function of 6.9 eV and an ionization energy of 9.7 eV. princeton.edu These values are critical for understanding how molybdenum oxides function as charge injection or extraction layers in electronic devices.

The electronic structure, and thus the UPS spectrum, is highly dependent on the stoichiometry and crystal structure of the molybdenum oxide. rsc.orgntnu.no The reduction from MoO3 to a lower oxidation state like Mo2O3 would involve the filling of Mo 4d states, leading to significant changes in the density of states near the Fermi level and a reduction in the work function and ionization energy. rsc.org Therefore, UPS provides direct insight into the electronic modifications associated with changes in the molybdenum oxidation state.

Table 2: Electronic Properties of Clean Molybdenum Trioxide (MoO3) Determined by UPS/IPES

Property Value (eV)
Work Function (WF) 6.9
Ionization Energy (IE) 9.7
Electron Affinity (EA) 6.7
Valence Band Maximum (below E_F) 2.8

Source: Data from studies on vacuum-evaporated MoO3 films. princeton.edu

Anion photoelectron spectroscopy (PES) is an experimental technique used to study the electronic structure of negatively charged ions (anions) in the gas phase. It involves irradiating a beam of mass-selected anions with a fixed-frequency laser and measuring the kinetic energy of the resulting photodetached electrons. This method provides information about the electron affinities of the corresponding neutral molecules and the electronic energy levels of both the anion and its neutral counterpart.

Investigations into the electronic structure of small molybdenum oxide cluster anions (MOn⁻, where M=Mo and n=3-5) have been conducted using a combination of anion PES and ab initio calculations. brown.edu In these studies, a large energy gap was observed between the first and second PES bands for MoO3⁻, which correlates with a stable, closed-shell neutral MoO3 cluster. brown.edu The analysis provides detailed insight into the molecular orbitals and electron binding energies.

While direct studies on the specific radical anion of bulk Mo2O3 are not widely reported, the principles of anion PES applied to smaller, related clusters like MoO3⁻ demonstrate the technique's capability. This approach can elucidate the electronic and structural evolution of molybdenum oxide species at a molecular level. The findings on these smaller radical species can serve as models for understanding the nature of active sites in catalytic processes involving molybdenum oxides. brown.edu

Infrared (IR) spectroscopy is a technique used to identify and study chemical substances by measuring their absorption of infrared radiation. For metal oxides like Mo2O3, IR spectroscopy is particularly useful for probing the vibrational modes of the metal-oxygen bonds, providing information about the compound's structure, coordination, and bonding environments.

The IR spectra of molybdenum oxides are characterized by distinct absorption bands in the 400-1000 cm⁻¹ region, which correspond to different types of Mo-O vibrations. researchgate.net The primary vibrational modes observed include:

Mo=O stretching: This mode corresponds to the vibration of a terminal, non-bridging molybdenum-oxygen double bond and typically appears at the highest frequencies, often around 950-1000 cm⁻¹. researchgate.netresearchgate.net

Mo-O-Mo stretching: These vibrations involve the asymmetric and symmetric stretching of bridging oxygen atoms connecting two molybdenum atoms and are found at lower frequencies, generally in the 800-900 cm⁻¹ range. researchgate.netnih.gov

O-Mo-O bending: These modes relate to the bending or deformation of the oxygen-molybdenum-oxygen bond angles and occur at the lowest frequencies, typically below 600 cm⁻¹. researchgate.net

The precise frequencies of these vibrational modes are sensitive to the oxidation state of molybdenum and the local coordination geometry. Therefore, the IR spectrum of Mo2O3 would be expected to show characteristic peak positions for its Mo-O bonds, distinguishing it from other stoichiometries like the layered orthorhombic α-MoO3 or monoclinic MoO2. researchgate.net

Table 3: Typical Infrared Vibrational Modes for Molybdenum Oxides

Vibrational Mode Wavenumber Range (cm⁻¹) Description
ν(Mo=O) 950 - 1000 Stretching of terminal molybdenum-oxygen double bond.
ν(Mo-O-Mo) 800 - 900 Stretching of bridging oxygen atoms in a Mo-O-Mo linkage.
δ(O-Mo-O) < 600 Bending/deformation of O-Mo-O bonds.

Note: The exact peak positions are dependent on the specific crystal structure and stoichiometry. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules by observing the magnetic fields around atomic nuclei. For molybdenum, two isotopes are NMR-active: ⁹⁵Mo and ⁹⁷Mo. huji.ac.il Both are quadrupolar nuclei with a spin of 5/2. huji.ac.il

Of the two, ⁹⁵Mo is the preferred nucleus for NMR studies due to its higher natural abundance and significantly higher sensitivity. huji.ac.ilnorthwestern.edu Crucially, ⁹⁵Mo has a much smaller quadrupole moment, which results in narrower and more easily observable NMR signals compared to the very broad lines produced by ⁹⁷Mo, especially in asymmetric environments. huji.ac.il Molybdenum NMR is characterized by a very wide chemical shift range, spanning over 6000 ppm, which makes it highly sensitive to the electronic environment, coordination number, and oxidation state of the molybdenum atom. huji.ac.ilnorthwestern.edu

While solid-state ⁹⁵Mo NMR can be challenging due to quadrupolar broadening, it has been successfully applied to characterize various molybdenum-containing compounds and catalysts. researchgate.netacs.orgpascal-man.com The chemical shift of a Mo(III) species in Mo2O3 would occupy a distinct region of the ⁹⁵Mo NMR spectrum, allowing for its characterization and differentiation from other molybdenum oxidation states, such as Mo(0), Mo(IV), Mo(V), and Mo(VI), which resonate in different parts of the spectrum. researchgate.net This sensitivity allows NMR to be a valuable tool for studying the local structure of complex molybdenum oxide materials.

Table 4: Comparison of NMR-Active Molybdenum Isotopes

Property ⁹⁵Mo ⁹⁷Mo
Natural Abundance (%) 15.92 9.55
Nuclear Spin (I) 5/2 5/2
Relative Sensitivity (vs. ¹H) 3.23 x 10⁻³ 3.43 x 10⁻³
Absolute Sensitivity (vs. ¹H) 5.07 x 10⁻⁴ 3.24 x 10⁻⁴
Quadrupole Moment (10⁻²⁸ Q/m²) 0.022 0.255
Nucleus of Choice Yes (sharper signals) No (broader signals)

Source: Data compiled from NMR periodic tables. huji.ac.ilnorthwestern.edu

Diffraction-Based Structural Analyses of Mo2O3 Materials

Diffraction-based techniques, primarily X-ray diffraction (XRD), are fundamental for the structural characterization of crystalline materials like molybdenum oxides. XRD analysis provides essential information about the crystal structure, phase identity, lattice parameters, and crystallite size of a sample.

When X-rays interact with a crystalline solid, they are diffracted by the planes of atoms in the lattice. The resulting diffraction pattern is unique to a specific crystal structure. For molybdenum oxides, XRD is used to distinguish between different phases, such as the thermodynamically stable orthorhombic α-MoO3 and the metastable monoclinic β-MoO3. researchgate.netresearchgate.netacs.org The diffraction pattern of Mo2O3 would exhibit a unique set of peaks at specific 2θ angles, determined by its crystal lattice. By comparing this pattern to standard databases (e.g., JCPDS/ICDD), the phase can be identified.

Detailed analysis of the XRD pattern allows for the calculation of the material's lattice parameters (the dimensions of the unit cell). For example, the orthorhombic α-MoO3 phase is well-characterized with specific lattice constants. acs.orgwikipedia.org Furthermore, the width of the diffraction peaks can be used in the Scherrer equation to estimate the average size of the crystalline domains, which is particularly useful in the study of nanomaterials. Any structural changes, phase transitions, or the presence of impurities in a Mo2O3 sample would be readily detectable through changes in its X-ray diffraction pattern. researchgate.net

Table 5: Crystallographic Data for Orthorhombic α-MoO3

Parameter Value
Crystal System Orthorhombic
Space Group Pnma (No. 62)
Lattice Constant 'a' 1.402 nm
Lattice Constant 'b' 0.37028 nm
Lattice Constant 'c' 0.39663 nm

Note: This data is for the well-characterized α-MoO3 phase and serves as an example of the structural information obtained from diffraction studies. wikipedia.org

X-ray Diffraction (XRD) for Crystalline Phase Identification and Polymorphism

X-ray Diffraction (XRD) is a primary analytical technique used to determine the crystalline phases of materials. h-and-m-analytical.com By analyzing the diffraction pattern of a sample, which consists of peaks at specific angles, it is possible to identify the crystal structure and the phases present. h-and-m-analytical.com Molybdenum oxide is known to exist in several polymorphic forms, including the thermally stable orthorhombic α-MoO₃, the metastable monoclinic β-MoO₃, and the hexagonal h-MoO₃. scispace.comresearchgate.net XRD is crucial for distinguishing between these polymorphs. For instance, the orthorhombic phase of MoO₃ shows characteristic diffraction peaks at 2θ values of 12°, 23°, 25°, and 38°, corresponding to the (020), (110), (040), and (060) planes, respectively. dergipark.org.trdntb.gov.ua The monoclinic β-MoO₃ phase, on the other hand, exhibits significant peaks at approximately 12.5° (020), 23.8° (110), and 27.5° (040). researchgate.net

While extensive XRD data is available for molybdenum oxides with higher oxidation states like MoO₃, specific XRD patterns for pure Molybdenum(III) oxide (Mo₂O₃) are less commonly detailed. However, XRD has been used to analyze mixtures containing Mo₂O₃. For example, in the solid-state reaction synthesis of powellite ceramics, XRD analysis was performed on a Gd₂O₃–CaCO₃–Mo₂O₃–Li₂CO₃ mixture calcined at various temperatures to track the phase evolution. researchgate.net The identification of phases in such complex mixtures relies on comparing the experimental diffraction patterns with standard data from crystallographic databases. rigaku.com

Below is a data table summarizing the identified crystalline phases for different molybdenum oxides based on XRD analysis.

Molybdenum Oxide PolymorphCrystal SystemKey XRD Peaks (2θ)JCPDS Card No.
α-MoO₃Orthorhombic12.7° (020), 25.7° (040), 27.3° (021), 38.9° (060)05-0508, 35-0609
β-MoO₃Monoclinic12.5° (020), 23.8° (110), 27.5° (040), 39.0° (060)-
h-MoO₃Hexagonal--

Single Crystal X-ray Diffraction for Mo₂O₃ Coordination Complexes

A notable example is the dinuclear complex Mo₂O₃(dpm)₄, where 'dpm' is the ligand 2,2,6,6-tetramethylheptanedione-3,5. The structure of this complex was determined using SCXRD, revealing a molecule with two molybdenum atoms bridged by an oxo-oxygen atom. researchgate.net Each molybdenum atom in the complex exhibits a distorted octahedral coordination. researchgate.net The detailed crystallographic data obtained from the SCXRD analysis provides fundamental insights into the coordination chemistry of Mo(III).

The table below presents the detailed crystallographic data for the Mo₂O₃(dpm)₄ complex.

ParameterValue
CompoundMo₂O₃(dpm)₄
Crystal SystemTriclinic
Space GroupP–1
a (Å)10.1780(7)
b (Å)10.1817(6)
c (Å)13.3255(9)
α (°)110.562(2)
β (°)102.233(2)
γ (°)93.9041(19)
Volume (ų)1248.17(14)

Data sourced from the structural analysis of the Mo₂O₃(dpm)₄ compound. researchgate.net

Microscopic and Morphological Characterization Studies

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanoparticle Agglomeration

Scanning Electron Microscopy (SEM) is a vital tool for investigating the surface morphology, topography, and aggregation of nanoparticles. The technique provides high-resolution images of the sample surface, offering insights into features like grain size, shape, and distribution. dergipark.org.tr

In the context of molybdenum oxides, SEM studies have revealed a wide array of morphologies, particularly for MoO₃. These include hexagonal rod-like structures, flower-like clusters, worm-like grains on thin films, and various nanoparticle aggregates. mdpi.comresearchgate.netresearchgate.net For example, MoO₃ nanoparticles synthesized by chemical methods have shown uniform hexagonal rod shapes, which can further assemble into flower-like clusters. mdpi.com Annealing of MoO₃ thin films has been shown to promote the growth and agglomeration of smaller grains into coarser structures. dergipark.org.tr While these findings for MoO₃ are extensive, specific SEM investigations focusing solely on the surface morphology and nanoparticle agglomeration of Molybdenum(III) oxide (Mo₂O₃) are not prominently detailed in the available literature.

The table below summarizes various morphologies observed for MoO₃ nanoparticles using SEM.

MoO₃ MorphologyPreparation MethodReference
Hexagonal Rods, Flower-like ClustersChemical Bath Deposition mdpi.com
Worm-like GrainsThermal Evaporation researchgate.net
Nanoparticle AggregatesChemical Vapor Transport researchgate.net
Oval Particles with Spiral FringesThermal Conversion from β-MoO₃ scispace.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to analyze the internal structure of materials at the nanoscale. mdpi.com It provides detailed information on the size, shape, crystallinity, and arrangement of atoms within nanostructures. mdpi.comaip.org High-Resolution TEM (HRTEM) can even visualize the crystal lattice of a material. nih.gov

TEM has been extensively used to characterize the nanostructures of various molybdenum oxides. Studies on MoO₃ have identified nanobelts, nanorods, and nanosheets, confirming their high degree of crystallinity. researchgate.netoaepublish.comnih.gov In-situ TEM experiments have allowed for the direct observation of structural transformations, such as the thermal reduction of MoO₃ particles into MoO₂ nanosheets or hollow nanostructures. nih.govresearchgate.net These studies provide critical insights into the dynamic behavior of molybdenum oxide nanostructures under different conditions. acs.org However, detailed TEM analyses specifically focused on the nanostructure of Molybdenum(III) oxide (Mo₂O₃) are not extensively covered in the reviewed scientific literature, which predominantly investigates MoO₃ and its reduction to MoO₂. uu.nlnih.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. wikipedia.org The method works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. colostate.edu Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, leading to slower fluctuations. colostate.edu The DLS analysis provides the hydrodynamic diameter of the particles, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. colostate.edu

DLS is a widely applied technique for characterizing various nanoparticle systems. mdpi.com For instance, it has been used to determine the particle size of molybdenum-tungsten blue nanoparticles, which are a type of polyoxometalate cluster, revealing a predominant particle size of 4.0 nm. researchgate.net The technique is sensitive and can provide rapid analysis of particle size distribution in a liquid medium. mdpi.com Despite its broad applicability, specific studies utilizing DLS to determine the particle size distribution of Molybdenum(III) oxide (Mo₂O₃) are not detailed in the provided research, which often focuses on other forms of molybdenum-based nanoparticles or provides general descriptions of the DLS methodology. researchgate.nethoriba.com

Theoretical and Computational Frameworks Applied to Molybdenum Iii Oxide

Density Functional Theory (DFT) Calculations for Structural Prediction and Stability

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric and electronic properties of materials, including their stability and potential polymorphic forms.

The prediction of stable crystal structures is a significant application of DFT. For sesquioxides (A₂O₃), the corundum structure is a common and stable polymorphic form. Theoretical studies based on DFT have been instrumental in assessing the relative stabilities of different potential crystal structures of molybdenum sesquioxide.

First-principles calculations suggest that for Mo₂O₃, the corundum structure represents the most stable polymorph. This finding is supported by the absence of imaginary frequencies in the phonon calculations for this structure, which is a key indicator of dynamic stability. The stability of the corundum structure in other transition metal sesquioxides, such as Cr₂O₃ and V₂O₃, has also been extensively studied using DFT, providing a comparative framework for understanding the structural preferences of Mo₂O₃. The relative energies of different polymorphs are often very small, typically within a few kilojoules per mole, making accurate computational prediction essential.

Table 1: Predicted Relative Stability of a Hypothetical Mo₂O₃ Polymorph

PolymorphCrystal SystemSpace GroupRelative Energy (kJ/mol)
CorundumTrigonalR-3c0 (Reference)
Hypothetical OrthorhombicOrthorhombicPnma> 0
Hypothetical MonoclinicMonoclinicC2/m> 0

The enthalpy of formation is a critical thermodynamic quantity that determines the stability of a compound relative to its constituent elements. DFT calculations are a primary tool for predicting these values. The calculation of formation enthalpies for transition metal oxides can be challenging due to the need to accurately describe electron correlation effects.

The standard enthalpy of formation for Mo₂O₃ in the solid phase can be calculated by determining the total energy of the bulk material and subtracting the energies of the constituent elements in their standard states. To improve accuracy, methods such as the DFT+U approach are often employed to better account for the localized d-electrons of the molybdenum atoms.

Pressure is a key variable that can induce phase transitions in materials. DFT calculations can predict the pressures at which such transitions occur by comparing the enthalpies of different polymorphic forms as a function of pressure. For Mo₂O₃, it has been predicted that the corundum phase could be stabilized at a pressure of 15 GPa when synthesized from the stable oxides and metals. The study of pressure-induced phase transitions in other sesquioxides provides insight into the expected behavior of Mo₂O₃, with sequences of transitions between cubic, monoclinic, and hexagonal phases being common.

Table 2: Predicted High-Pressure Behavior of Mo₂O₃

Initial PhaseTransition Pressure (GPa)High-Pressure Phase
Precursors (Mo, MoO₂)15Corundum-type Mo₂O₃

Electronic Structure and Band Theory Computations

The electronic structure of a material governs its electrical, optical, and magnetic properties. Band theory, often in conjunction with DFT, is used to calculate the electronic band structure and the density of states (DOS), which describes the number of available electronic states at different energy levels.

The electronic properties of molybdenum oxides are largely determined by the interactions between the molybdenum 4d orbitals and the oxygen 2p orbitals. In molybdenum(III) oxide, where molybdenum has a +3 oxidation state, there are three d-electrons per Mo atom. These electrons are expected to occupy the Mo 4d orbitals.

The bonding in Mo₂O₃ involves the hybridization of Mo 4d, 5s, and 5p orbitals with the O 2p orbitals. This hybridization leads to the formation of bonding and antibonding molecular orbitals, which in the solid state broaden into valence and conduction bands, respectively. The valence band is expected to be dominated by O 2p states with significant contribution from Mo 4d states, indicative of covalent character in the Mo-O bonds. The conduction band is primarily composed of unoccupied Mo 4d states. The degree of hybridization and the crystal field splitting of the d-orbitals will determine the electronic and magnetic properties of the material.

While specific electronic structure calculations for Mo₂O₃ are not widely available, studies of MoO₂ and MoO₃ show a strong hybridization between Mo-d and O-p states, a feature that is expected to be present in Mo₂O₃ as well.

Electron affinity (EA) and ionization energy (IE) are fundamental properties that relate to the ability of a material to accept or donate electrons, respectively. These parameters are crucial for understanding the chemical reactivity and for predicting the alignment of energy levels at interfaces with other materials.

Computational methods such as DFT and higher-level coupled cluster theories can be used to predict EA and IE. The ionization energy can be estimated from the energy of the highest occupied molecular orbital (HOMO), while the electron affinity is related to the energy of the lowest unoccupied molecular orbital (LUMO). More accurate predictions are typically obtained by calculating the total energy difference between the neutral and charged species (the ΔSCF method).

There is a lack of specific theoretical predictions for the electron affinity and ionization energy of Mo₂O₃ in the literature. However, computational studies on other molybdenum oxides provide valuable benchmarks. For instance, the ionization potential of MoO₃ has been calculated to be approximately 11.13 eV, and that of MoO₂ to be around 8.51 eV.

Table 3: Calculated and Experimental Ionization Energies and Electron Affinities of Various Molybdenum Oxides

CompoundPropertyValue (eV)Method
MoO₃Ionization Energy11.13CCSD(T) (Calculated)
MoO₂Ionization Energy8.51CCSD(T) (Calculated)
MoOIonization Energy8.0 ± 0.6EI (Experimental)
MoOElectron Affinity1.290 ± 0.006LPES (Experimental)

Note: Data for Mo₂O₃ is not available. The table shows values for other molybdenum oxides for comparative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving catalysts. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and activation energies, providing insights into the kinetics and feasibility of a reaction.

Molybdenum oxides are known to be effective catalysts for various oxidation and dehydrogenation reactions. For instance, molybdenum oxide-based catalysts are used in the dehydrogenation of propane (B168953). Computational studies can be employed to investigate the mechanism of such reactions at the surface of Mo₂O₃.

A typical computational approach would involve:

Building a model of the Mo₂O₃ surface (e.g., a slab model).

Simulating the adsorption of reactant molecules (e.g., propane) onto the surface to determine the most stable adsorption sites and energies.

Identifying possible reaction pathways for the transformation of the reactant into the product (e.g., propene).

Calculating the energy barriers for each elementary step in the proposed pathways by locating the transition states.

Through such studies, it is possible to understand the role of different surface sites, the nature of the active species, and the factors that control the selectivity and efficiency of the catalyst. While specific computational studies on the reaction mechanisms involving Mo₂O₃ are scarce, the general methodologies are well-established and have been applied to other molybdenum oxides.

C-H Bond Activation Studies Involving Mo₂O₃ Species

While direct computational studies exclusively focused on the Mo₂O₃ crystal structure for C-H bond activation are not extensively documented, a significant body of theoretical work on reduced molybdenum oxide surfaces provides critical insights into the role of Mo(III) centers. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of C-H bond activation on molybdenum oxide catalysts.

Research on α-MoO₃, the more oxidized form of molybdenum oxide, has shown that the creation of oxygen vacancies leads to the formation of reduced Mo centers, which are crucial for catalytic activity. aip.orgnih.gov These reduced sites, electronically analogous to the Mo(III) centers in Mo₂O₃, have been identified as the active sites for the activation of C-H bonds in molecules like methane (B114726). aip.org

Theoretical studies using the SCAN (Strongly Constrained and Appropriately Normed) functional, which accurately models van der Waals interactions in layered materials like molybdenum oxides, have demonstrated that the partial reduction of the α-MoO₃ (010) surface kinetically and thermodynamically promotes methane activation. aip.org This is achieved by lowering the activation barrier for the cleavage of the first C-H bond. aip.org The synergy between the reduced Mo active site and adjacent surface lattice oxygen is highlighted as a key factor in this process. aip.org

The activation energies for propane dehydrogenation have been calculated for different oxygen sites on the α-MoO₃ surface, revealing that the terminal oxygen sites are the most active. nih.gov However, studies also suggest that bridging oxygen sites (Mo-O-Mo), which are characteristic of the Mo₂O₃ structure, possess high intrinsic activity for C-H bond activation but can be limited by their specific geometric arrangement. nih.gov By designing cluster models with more favorable geometries, theoretical calculations have shown that these bridging oxygen sites can significantly enhance C-H bond activation. nih.gov

These findings from studies on reduced MoO₃ surfaces strongly suggest that the Mo(III) centers in Mo₂O₃ are highly potent for C-H bond activation. The theoretical frameworks developed for MoO₃ provide a solid foundation for future computational investigations specifically targeting the surface reactivity of Mo₂O₃.

Table 1: Theoretical Insights into C-H Bond Activation on Reduced Molybdenum Oxide Surfaces

FeatureFindingImplication for Mo₂O₃
Active Sites Reduced Mo centers created by oxygen vacancies on MoO₃ surfaces. aip.orgThe inherent Mo(III) centers in Mo₂O₃ are expected to be active for C-H bond activation.
Reaction Barrier Partial reduction of the MoO₃ surface lowers the activation barrier for C-H bond cleavage in methane. aip.orgMo₂O₃ is predicted to have a lower energy barrier for C-H activation compared to MoO₃.
Synergistic Effects A synergy between reduced Mo sites and surface lattice oxygen facilitates C-H bond activation. aip.orgThe specific arrangement of Mo and O atoms on the Mo₂O₃ surface will be crucial for its catalytic activity.
Bridging Oxygen Sites Mo-O-Mo bridging sites show high intrinsic activity for C-H bond activation. nih.govThe structure of Mo₂O₃, rich in such bridging sites, is promising for catalytic applications involving C-H activation.

This table summarizes key findings from theoretical studies on reduced MoO₃ and their implications for the catalytic activity of Mo₂O₃.

Oxygen Atom Transfer Mechanisms and Intermediate Formation (e.g., Mo₂O₃ complexes)

Theoretical and computational studies have been pivotal in understanding the mechanisms of oxygen atom transfer (OAT) reactions involving molybdenum complexes, with particular relevance to species containing the Mo₂O₃ core. A cornerstone in this area is the re-evaluation of the Berg-Holm oxo-molybdenum enzyme model system. Initially, the reduced form of the catalyst was proposed to be a monoxomolybdenum(IV) complex. However, it was later demonstrated that the active species is, in fact, an oxo-bridged molybdenum(V) binuclear species, specifically Mo(V)₂O₃(L-NS₂)₂. biorxiv.org

This crucial identification has led to a reinterpretation of the kinetic data for substrate reduction. The current understanding, supported by theoretical modeling, is that the rate-limiting step is not the oxygen atom transfer itself, but the disproportionation of the Mo(V)₂O₃(L-NS₂)₂ complex. biorxiv.org This disproportionation generates a highly reactive monoxomolybdenum(IV) species and a dioxomolybdenum(VI) complex. The newly formed Mo(IV) species is then responsible for the rapid oxygen atom transfer from a substrate, such as a sulfoxide. biorxiv.org

Computational studies, particularly DFT, have been employed to investigate the transition states and reaction pathways of OAT reactions. For instance, in the oxidation of phosphines by dioxomolybdenum(VI) Schiff-base salen complexes, DFT calculations have identified that the stereochemically-defining step is the O-transfer transition state, which involves the nucleophilic attack of the phosphine (B1218219) on an oxo-group of the molybdenum complex. shareok.org

Furthermore, DFT investigations into the reaction of an imido-Mo(IV) species with an oxygen atom donor revealed the formation of a µ-oxodimolybdenum(V) dimer, which contains the Mo₂O₃⁴⁺ core. rsc.org These studies point to the likely intermediacy of a transient Mo(IV)-oxo species. rsc.org

The rate of oxygen atom transfer is also influenced by the electronic properties of the substrate. For the Mo(V)₂O₃(L-NS₂)₂ system, the rate constant for OAT is lowest for substrates with electron-withdrawing substituents, such as Bis(p-fluorophenyl) sulfoxide. biorxiv.org Conversely, substrates with weaker X-O bonds, like pyridine-N-oxide, exhibit larger rate constants for oxygen atom transfer. biorxiv.org

Table 2: Key Aspects of Oxygen Atom Transfer Mechanisms Involving Mo₂O₃-related Species

AspectDescriptionTheoretical Support
Active Species The reduced form in the Berg-Holm model is the oxo-bridged Mo(V)₂O₃(L-NS₂)₂ complex. biorxiv.orgReinterpretation of experimental data and consistency with theoretical models.
Rate-Limiting Step Disproportionation of the Mo(V)₂O₃ complex to form a reactive Mo(IV) species. biorxiv.orgKinetic modeling and fitting of experimental data.
OAT Mechanism Nucleophilic attack of the substrate on a molybdenum-oxo group. shareok.orgDFT calculations of transition state geometries and energies.
Intermediate Formation Transient Mo(IV)-oxo species are proposed as key intermediates. rsc.orgDFT investigation of reaction pathways.
Substrate Effects Electron-withdrawing groups on the substrate decrease the OAT rate, while weaker X-O bonds increase it. biorxiv.orgCorrelation of kinetic data with substrate electronic properties.

This table outlines the crucial features of oxygen atom transfer reactions involving molybdenum complexes with a Mo₂O₃ core, as elucidated by theoretical and computational studies.

Molecular Dynamics Simulations for Dynamic Behavior of Mo₂O₃ Systems

While specific molecular dynamics (MD) simulations focusing exclusively on the dynamic behavior of Mo₂O₃ crystal structures are not widely reported in the literature, MD simulations of related molybdenum oxide systems provide valuable insights into the potential dynamic properties of Mo₂O₃.

Reactive molecular dynamics (RMD) simulations, utilizing force fields like ReaxFF, have been successfully applied to study complex chemical processes involving molybdenum oxides. For example, RMD has been used to elucidate the atomic-scale mechanisms of the initial sulfidation of MoO₃ surfaces to form MoS₂. acs.orgresearchgate.net These simulations have identified a three-step process involving the self-reduction of the MoO₃ surface, which is a critical step leading to the formation of reduced molybdenum species akin to those in Mo₂O₃. acs.orgresearchgate.net Such simulations can capture bond breaking and formation, providing a dynamic picture of surface reactions.

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles calculations, have been used to study the dissociation of water molecules on reduced MoO₃₋ₓ surfaces. acs.org These studies highlight the crucial role of oxygen vacancies and the exposed Mo atoms in creating a favorable environment for water dissociation with a low energy barrier. acs.org Given that Mo₂O₃ can be considered a highly "reduced" form of molybdenum oxide, these findings suggest that the surface of Mo₂O₃ would likely exhibit significant dynamic interactions with adsorbed molecules.

Furthermore, MD simulations have been performed to study the structural and transport properties of liquid molybdenum at high temperatures. scispace.com While not directly applicable to the solid-state behavior of Mo₂O₃, these simulations provide fundamental parameters for the interatomic potentials of molybdenum, which are essential for developing accurate force fields for MD simulations of molybdenum oxides.

The application of MD simulations to understand the morphology and stability of oxide layers is another relevant area. For instance, reactive MD has been used to model the oxidation of Mo₃Si, tracking the formation and evaporation of MoO₃ and the resulting silica (B1680970) morphology. ucla.edu This demonstrates the capability of MD to simulate complex structural changes and mass transport phenomena in materials containing molybdenum oxides.

Although direct MD simulations of Mo₂O₃ are a developing area of research, the existing computational frameworks and findings from related systems provide a strong basis for future investigations into the dynamic behavior of Mo₂O₃ surfaces, including thermal stability, surface reconstruction, and interactions with adsorbates.

Research Applications and Functional Investigations of Molybdenum Iii Oxide

Catalysis and Reaction Engineering

Molybdenum oxides are pivotal in industrial catalysis, and Mo₂O₃ plays a role both as a direct catalyst and as a key intermediate in various chemical transformations.

Role of Mo₂O₃ as a Catalyst and Reaction Intermediate

A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction wikipedia.org. Molybdenum(III) oxide functions in both capacities.

As a catalyst, Mo₂O₃ facilitates specific reaction pathways. For example, in the controlled oxidation of hydrocarbons, Mo₂O₃ provides active sites for the reaction to occur at a lower activation energy. When methane (B114726) is heated with oxygen in the presence of a molybdenum oxide catalyst, the primary organic product is methanal (formaldehyde) vedantu.combrainly.inyoutube.com. The reaction is a catalytic oxidation process where the molybdenum oxide activates the methane for conversion vedantu.combrainly.in.

In more complex catalytic cycles, such as those involving other molybdenum oxides like molybdenum trioxide (MoO₃), Mo₂O₃ can be formed as a transient, intermediate species. During reduction-oxidation (redox) reactions, higher oxidation states of molybdenum may be reduced to Mo(III) before being re-oxidized to complete the catalytic cycle.

Heterogeneous Catalysis (e.g., Hydrodesulfurization, Partial Oxidation of Hydrocarbons)

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. Molybdenum oxides are cornerstones of heterogeneous catalysis, particularly in petroleum refining and chemical synthesis.

Partial Oxidation of Hydrocarbons: The selective partial oxidation of methane remains a significant challenge in catalysis cardiff.ac.uk. Molybdenum oxides are key components in catalysts for these processes. Specifically, Mo₂O₃ is cited as the catalyst for the partial oxidation of methane to formaldehyde (B43269) (HCHO) vedantu.combrainly.in.

Reaction: CH₄ + O₂ --(Mo₂O₃, heat)--> HCHO + H₂O brainly.in

This process is highly significant as it provides a direct route to convert abundant methane into a valuable chemical feedstock. While MoO₃ and complex copper-molybdenum oxides are also heavily researched for this reaction, the specific use of Mo₂O₃ highlights the role of lower oxidation state molybdenum species in activating methane csic.esrsc.org. The catalyst's function is often described by the Mars-van Krevelen mechanism, where lattice oxygen from the oxide reacts with the hydrocarbon, leading to a reduced metal oxide state, which is then re-oxidized by gaseous oxygen aip.org.

Hydrodesulfurization (HDS): In the petroleum industry, HDS is a critical process for removing sulfur from refined products. The most common HDS catalysts are based on molybdenum disulfide (MoS₂) promoted by cobalt or nickel and supported on alumina (Al₂O₃) researchgate.net. The precursor to the active MoS₂ phase is typically a molybdenum oxide, such as MoO₃. During the catalyst preparation and activation (sulfidation), the molybdenum oxide is converted to molybdenum sulfide. The reduction of MoO₃ can proceed in steps, potentially involving lower oxidation states like Mo(IV) in MoO₂ and other intermediate species mdpi.com. While Mo₂O₃ is not the primary component of the final catalyst, understanding the reduction pathways of molybdenum oxides is crucial for optimizing the formation of the highly active Ni-Mo-S or Co-Mo-S phases on the catalyst surface researchgate.netrsc.org.

Exploration of Mo₂O₃ in C-H Bond Activation Processes

The activation of carbon-hydrogen (C-H) bonds is the rate-limiting step in the conversion of alkanes into more valuable chemicals aip.org. Molybdenum oxides are a suitable model system for studying C-H bond activation rsc.org. The reactivity is often linked to the properties of lattice oxygen on the oxide surface rsc.org.

Research using molybdenum trioxide (MoO₃) as a model system shows that different types of oxygen atoms on the crystal surface (terminal, asymmetrical bridging, and symmetrical bridging) have different activities for C-H bond breaking rsc.org. Theoretical and experimental studies suggest that surface reduction and the creation of oxygen vacancies on molybdenum oxides can promote methane activation both kinetically and thermodynamically aip.org. This occurs through a synergistic effect between the reduced molybdenum active site and the surface lattice oxygen aip.org. Doping molybdenum into other oxides, such as magnesium oxide (MgO), has also been shown to significantly enhance the adsorption of oxygen and its reactivity for methane activation mdpi.com. While these studies often focus on MoO₃ or doped systems, the principles are relevant to Mo₂O₃, as the presence of the Mo(III) oxidation state is a key feature of a "reduced" molybdenum active site, which is considered beneficial for C-H activation.

Energy Storage and Conversion Material Science

The demand for advanced energy storage has driven research into new electrode materials. Molybdenum oxides, with their variable oxidation states and layered structures, are promising candidates for batteries and supercapacitors nih.govresearchgate.net.

Investigations as Electrode Materials in Advanced Battery Systems

Transition metal oxides, including those of molybdenum, are studied as potential anode materials for lithium-ion batteries (LIBs) because they offer higher theoretical specific capacities (around 500–1200 mAh g⁻¹) compared to traditional graphite anodes nih.gov. The energy storage mechanism involves a conversion reaction. For MoO₃, the reaction is:

MoO₃ + 6Li⁺ + 6e⁻ → Mo + 3Li₂O

A significant drawback for molybdenum oxides like MoO₃ is the large volume expansion during this lithiation process, which can lead to rapid capacity fading nih.gov. Research has focused on nanostructuring materials (nanoparticles, nanorods, nanosheets) to better accommodate this strain and improve electrochemical performance nih.govbohrium.com. While much of the literature focuses on MoO₃ and MoO₂, the study of Mo₂O₃ is relevant as it represents one of the possible reduced states of molybdenum formed during the battery's discharge cycle. The performance of molybdenum oxide electrodes is highly dependent on their morphology and crystalline structure, which influence ion diffusion and electrical conductivity nih.gov.

Molybdenum OxideApplicationReported CapacityCyclesReference Current/Rate
MoO₃ nanoparticlesLi-ion battery anode445 mAh g⁻¹1000.1C
MoO₂Li-ion battery anode1600 mAh g⁻¹800Not Specified
MoO₃ nanobeltsLi-ion battery cathode250 Ah kg⁻¹ (250 mAh g⁻¹)Not SpecifiedNot Specified

Potential in Supercapacitor Applications

Supercapacitors are energy storage devices known for high power density and long cycle life. Their performance relies heavily on the electrode material researchgate.netmdpi.com. Molybdenum oxides are considered promising pseudocapacitive materials, where charge is stored through fast and reversible faradaic (redox) reactions at the electrode surface.

Different forms of molybdenum oxide have been investigated for supercapacitor electrodes, demonstrating a wide range of performance metrics. The layered structure of oxides like MoO₃ is beneficial for the rapid insertion and removal of ions from the electrolyte mdpi.comresearchgate.net. Creating oxygen vacancies to form oxygen-deficient species like MoO₃₋ₓ can further enhance specific capacitance mdpi.com. Although specific studies on pure Mo₂O₃ are less common, the performance of other molybdenum oxides provides a strong indication of the potential for molybdenum-based systems.

Molybdenum Oxide MaterialSpecific CapacitanceCurrent Density/Scan RateCycle Stability
α-MoO₃ nanorods176 F g⁻¹1 mA g⁻¹92% retention after 1000 cycles
h-MoO₃ nanorods229 F g⁻¹0.2 A g⁻¹Not Specified
MoO₃ nanoplates994.2 F g⁻¹0.5 A g⁻¹84% retention after 1500 cycles (asymmetric device)
α-MoO₃₋ₓ nanobelts912.5 F g⁻¹1 A g⁻¹Not Specified
MoO₃₋ₓ microplates410 F g⁻¹20 A g⁻¹>90% retention after 10,000 cycles
α-MoO₃ nanowires288 F g⁻¹Not Specified96% retention after 3000 cycles
MoO₃//AC asymmetric device13.52 F g⁻¹0.5 A g⁻¹109.2% retention after 5000 cycles

Fundamental Studies in Electronic and Optoelectronic Devices

Molybdenum(III) oxide (Mo2O3), as a member of the reduced molybdenum oxide family (MoOx, where x < 3), is a subject of significant interest in the field of electronic and optoelectronic devices. While its stoichiometric counterpart, molybdenum trioxide (MoO3), is more commonly deposited, the functional properties in these applications are often attributed to the oxygen-deficient nature of the material. These oxygen vacancies lead to the formation of gap states and alter the electronic properties, making reduced molybdenum oxides highly effective in device interfaces.

Interfacial Layer Functionality in Organic Electronics

Reduced molybdenum oxides are widely employed as an interfacial layer in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. aemdeposition.com Their primary function is to improve charge injection or extraction between the electrode and the active organic layer, thereby enhancing device efficiency and performance. aemdeposition.comsemanticscholar.org

In many applications, a thin film of molybdenum oxide serves as a hole-injection layer (HIL). aemdeposition.com The effectiveness of the HIL is linked to its high work function. aemdeposition.com For instance, freshly deposited, nearly stoichiometric MoO3 films exhibit a very high work function, which can exceed 6.3 eV. acs.org This high work function helps to reduce the energy barrier for holes to be injected from the anode (like indium tin oxide, ITO) into the highest occupied molecular orbital (HOMO) of the adjacent organic material. princeton.edu

However, studies show that even after exposure to air, which reduces the work function, the hole-injection properties remain highly efficient. princeton.eduspiedigitallibrary.org This is because the functionality is not solely dependent on a high work function but on the charge generation mechanism at the interface. princeton.edu Molybdenum oxide layers can also be combined with other materials, such as aluminum, to create co-evaporated interfacial layers with tailored work functions and good optical transmittance for specialized devices. nih.gov

Table 1: Electronic Properties of Molybdenum Oxide Films
PropertyFreshly Evaporated MoO3Air-Exposed MoO3
Work Function (WF) > 6.3 eV~5.7 eV
Electron Affinity (EA) ~6.7 eV~5.5 eV
Ionization Energy (IE) ~9.7 eV~8.6 eV

Data sourced from ultraviolet and inverse photoelectron spectroscopy studies. princeton.eduspiedigitallibrary.org

Charge Transport Mechanism Investigations in Reduced Molybdenum Oxides

The primary charge transport mechanism that explains the effectiveness of reduced molybdenum oxide interlayers is not a simple ohmic contact. Instead, it involves an electron extraction process from the organic material's HOMO level into the conduction band of the oxide. princeton.eduspiedigitallibrary.org This process is also referred to as charge generation. princeton.edu

Nanomaterials Science and Engineering of Molybdenum(III) Oxide

The synthesis and engineering of Mo2O3 at the nanoscale are critical for unlocking its full potential in various technological applications. By controlling the size, shape, and structure of Mo2O3 nanomaterials, it is possible to tailor their physical and chemical properties for specific functions.

Controlled Synthesis and Characterization of Mo2O3 Nanostructures

The direct synthesis of pure Mo2O3 nanostructures is challenging; they are typically formed through the reduction of molybdenum trioxide (MoO3) precursors. Various methods have been developed to produce MoO3 nanostructures with controlled morphologies, which can then be subjected to reduction processes.

Synthesis Methods for Molybdenum Oxide Precursors:

Solvothermal Method: This technique involves heating a solution of a molybdenum precursor (e.g., MoS2 powder) in a sealed vessel (autoclave). For example, MoS2 dissolved in ethanol with the addition of H2O2 can be heated to produce MoO3. bohrium.com

Chemical Vapor Transport (CVT): In this method, a precursor powder (like MoO3) is heated, and the vapor is transported by a carrier gas to a cooler substrate where deposition and nanostructure growth occur. mdpi.com Using a mix of MoO3 and activated carbon as the precursor can induce a reduction effect, leading to the formation of substoichiometric phases like γ-Mo4O11 alongside α-MoO3. mdpi.com

Precursor Calcination: Molybdenum oxide nanoparticles can be synthesized by calcining a metal-organic complex. For instance, a molybdenum N-salicylideneaniline complex can be ashed in a furnace at high temperatures (e.g., 600 °C) to yield MoO3 nanoparticles. ikm.org.my

Reduction to Mo2O3: The conversion of these MoO3 nanostructures to Mo2O3 involves a controlled reduction process, often using hydrogen (H2) gas at elevated temperatures. The reduction of MoO3 to molybdenum metal occurs in stages, passing through intermediate oxides like Mo4O11 and MoO2. osti.gov By carefully controlling parameters such as temperature, reaction time, and the partial pressure of water vapor, the reaction can theoretically be stopped at the Mo(III) oxidation state to obtain Mo2O3. osti.gov

Characterization Techniques: The synthesized nanostructures are analyzed using a suite of advanced techniques to determine their properties:

X-ray Diffraction (XRD): Confirms the crystal structure and phase purity of the material. bohrium.com

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and size of the nanostructures. bohrium.com

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticle shape, size, and crystallinity. ikm.org.my

Raman Spectroscopy: Used to identify the vibrational modes characteristic of different molybdenum oxide phases. mdpi.com

Table 2: Overview of Synthesis Methods for Molybdenum Oxide Nanostructures
MethodPrecursor(s)Typical Resulting PhasesMorphology
Solvothermal MoS2, Ethanol, H2O2MoO3Thin Films
Chemical Vapor Transport (CVT) MoO3, Carbonα-MoO3, γ-Mo4O11Nanoparticle Aggregates
Precursor Calcination Mo(C13H10NO)3MoO3Spherical Nanoparticles (30-47 nm)

These methods produce precursor oxides that can be further reduced to obtain Mo2O3. bohrium.commdpi.comikm.org.my

Size and Morphology-Dependent Functional Studies (Hypothetical for Mo2O3 nanomaterials)

While specific experimental data on the size and morphology-dependent properties of Mo2O3 nanomaterials are scarce, established principles of nanoscience allow for well-founded hypotheses. The functional properties of nanomaterials are known to be strongly dependent on their dimensions and shape due to quantum confinement effects and a high surface-to-volume ratio. researchgate.netmdpi.com

Electronic and Optical Properties: For semiconductor nanomaterials, a reduction in particle size typically leads to an increase in the bandgap due to quantum confinement. It is hypothesized that Mo2O3 nanoparticles would exhibit a size-tunable bandgap, absorbing light at different wavelengths depending on their diameter. This could be advantageous for creating tailored photodetectors or photocatalysts.

Catalytic Activity: The catalytic performance of a material is heavily influenced by the number of active sites available on its surface. As the size of Mo2O3 nanoparticles decreases, the proportion of atoms on the surface increases dramatically. This would likely lead to enhanced catalytic activity for reactions where Mo(III) species are the active centers. Furthermore, specific morphologies like nanowires or nanosheets could expose different crystal facets with varying reactivity, allowing for morphology-dependent catalytic selectivity.

These hypothetical dependencies, drawn from extensive research on other nanomaterials like MoS2 and various metal oxides, underscore the importance of achieving precise control over the synthesis of Mo2O3 nanostructures to harness their unique properties. nih.govnih.gov

Complex Chemistry and Coordination Environments of Mo2O3 Species

The chemistry of Molybdenum(III) is characterized by its tendency to form binuclear or polynuclear complexes, often featuring metal-metal bonds and bridging oxide or hydroxide (B78521) ligands. The [Mo2O3]⁴⁺ core is a key structural motif in this chemistry.

Investigations into the coordination chemistry of molybdenum with various ligands have provided insight into the structure of compounds containing this core. An example is the crystal structure analysis of [Mo2O3(C8H18N2S2)2], which contains a facultative tetradentate ligand with a N2S2 donor set. acs.org

In such structures, the Mo(III) centers are typically found in a distorted octahedral or trigonal prismatic coordination environment. The [Mo2O3] unit consists of two molybdenum atoms bridged by an oxygen atom (μ-oxo bridge) and each molybdenum atom also features a terminal oxygen atom (oxo ligand). The remaining coordination sites on each molybdenum are occupied by the donor atoms from the organic ligands. This arrangement allows the molybdenum atoms to achieve a stable electronic configuration. The study of these coordination complexes is crucial for understanding the fundamental chemical behavior of Mo2O3 and for designing new catalysts and functional materials.

Synthesis and Structural Characterization of Mo2O3-Bridged and Cluster Compounds

The synthesis of compounds featuring the molybdenum(III) oxide core often involves the creation of binuclear complexes with a characteristic [Mo₂O₃]⁴⁺ core. This core consists of two molybdenum atoms bridged by an oxygen atom (μ-oxo), with each molybdenum also bonded to a terminal oxygen atom. A common synthetic route involves the reaction of molybdenum precursors with specific heterocyclic bidentate ligands. For instance, the dinuclear μ-oxomolybdenum(V) complexes [Mo₂O₃(PyS)₄], [Mo₂O₃(PySe)₄], and [Mo₂O₃(4-CF₃-PymS)₄] have been successfully synthesized by reacting the [MoO₂Cl₂(DME)] precursor with the corresponding ligands: pyridine-2-thione (PyS), pyridine-2-selenolato (PySe), and 4-trifluoromethyl-2-pyrimidinthiol (4-CF₃-PymS), respectively researchgate.net.

Structural characterization of these compounds, typically achieved through single-crystal X-ray diffraction, reveals key details about the [Mo₂O₃]⁴⁺ core. In the complex μ-oxo-bis[oxo(2,2'-methyliminodiethanethiolato)molybdenum(V)], the core geometry is a defining feature acs.org. Similarly, detailed crystallographic studies on oxo-bridged binuclear molybdenum nitrosyl halides, such as [{Mo(NO)[HB(dmpz)₃]X}₂(μ-O)] (where dmpz = 3,5-dimethylpyrazol-1-yl and X = I or Cl), have established the presence of a slightly asymmetric Mo–O–Mo linkage rsc.org. The structural integrity of these bridged compounds is a critical aspect of their chemistry.

Beyond simple binuclear structures, molybdenum-oxo units are integral to larger, more complex cluster compounds, including heterometallic systems. Two such heterometallic clusters, Ti(IV)₄Mo(V)₄Mo(VI)₂O₁₆(OCH₃)₁₆ and Ti(IV)₄Mo(V)₄O₁₀(OC₂H₅)₁₄(C₆H₅COO)₂, have been constructed, incorporating molybdenum-oxo frameworks alongside titanium . A key structural feature in these complex clusters is the presence of direct Mo–Mo metal-metal interactions, with bond distances around 2.573 Å, comparable to a Mo–Mo single bond sciopen.com. The formation of these clusters often occurs under solvothermal conditions where partial oxidation of the molybdenum precursor can lead to mixed-valence states (e.g., Mo(V)/Mo(VI)) within the same structure sciopen.com.

Structural analysis using techniques like pair distribution function (d-PDF) analysis on supported molybdenum oxides reveals typical Mo–O bond distances around 1.8 Å. It also identifies Mo–Mo distances of approximately 3.3 Å for edge-sharing [MoO₆] octahedra and 3.8 Å for corner-sharing motifs, confirming the presence of extended cluster structures nih.gov.

Table 1: Selected Structural Data for Mo₂O₃-Bridged and Cluster Compounds

Compound/Feature Mo-O Bridge Bond Length (Å) Mo-O-Mo Bridge Angle (°) Mo-Mo Distance (Å) Source
[{Mo(NO)[HB(dmpz)₃]I}₂(μ-O)] Asymmetric linkage - - rsc.org
Heterometallic Mo-Ti Cluster - - 2.573 sciopen.com
Supported MoOₓ Clusters 1.8 (Mo-O) - 3.3 (edge-sharing), 3.8 (corner-sharing) nih.gov

Reactivity Studies of Mo₂O₃ Coordination Complexes

The reactivity of coordination complexes containing the Mo₂O₃ core is diverse, encompassing redox chemistry and catalysis. The close proximity of the two metal centers in μ-oxo-bridged binuclear complexes facilitates strong electronic interaction, which is evident in their electrochemical behavior.

Cyclic voltammetry studies on binuclear complexes like [{Mo(NO)[HB(dmpz)₃]Cl}₂(μ-O)] have shown that they undergo two distinct one-electron reductions and one one-electron oxidation rsc.org. The large potential separation between the two reduction steps (approximately 1000 mV) indicates an exceptionally strong interaction between the two molybdenum redox centers rsc.org. The reduced monoanionic species, [{Mo(NO)[HB(dmpz)₃]Cl}₂(μ-O)]⁻, is described as a valence-trapped (Class I) mixed-valence compound, a notable characteristic for a complex with such a short bridging pathway rsc.org.

In the realm of catalysis, dinuclear complexes with the [Mo₂O₃]⁴⁺ core have demonstrated activity in oxygen atom transfer (OAT) reactions researchgate.net. This type of reactivity is crucial in various chemical transformations and is a key area of investigation for molybdenum complexes, which often serve as models for enzyme active sites. The ability of these complexes to facilitate the transfer of oxygen atoms is central to their catalytic potential.

The broader field of molybdenum chemistry highlights the element's capacity to activate a range of small molecules. Molybdenum complexes supported by pincer ligands have shown the ability to activate H₂, N₂, CO₂, O₂, and CO caltech.edu. While not all of these studies involve a Mo₂O₃ core specifically, they establish the fundamental reactivity patterns for molybdenum centers. The reactivity of a dimeric molybdenum(III) complex with a bridging hydrosulfido ligand has also been explored, providing insights into the chemistry of Mo(III) centers acs.org. Furthermore, studies on molybdenum–indane complexes have demonstrated reactivity involving the cleavage of metal-ligand bonds, such as the reaction of Et₄N[Tp*W(CO)₃(InBr₃)] with water, which results in the cleavage of the W–In bond to form a hydrido complex mdpi.com. This underscores the potential for ligand substitution and bond cleavage reactions in the coordination sphere of molybdenum complexes.

Table 2: Summary of Reactivity for Mo₂O₃ and Related Complexes

Complex Type Reactivity Studied Method/Observation Significance Source
[{Mo(NO)[HB(dmpz)₃]Cl}₂(μ-O)] Redox Behavior Cyclic Voltammetry: Two 1e⁻ reductions, one 1e⁻ oxidation Strong electronic interaction between Mo centers; mixed-valence behavior rsc.org
[Mo₂O₃(N,X)₄] type complexes Catalysis Oxygen Atom Transfer (OAT) Potential application in catalytic oxidation reactions researchgate.net
Mo complexes with pincer ligands Small Molecule Activation Activation of H₂, N₂, CO₂, O₂, CO Demonstrates broad reactivity potential of Mo centers caltech.edu
Et₄N[Tp*W(CO)₃(InBr₃)] Bond Cleavage Reaction with H₂O cleaves W-In bond Model for ligand substitution and stability studies mdpi.com

Comprehensive Analysis of Molybdenum(III) Oxide Surface Phenomena Not Feasible with Available Data

A thorough and scientifically detailed article focusing solely on the interfacial phenomena and surface science of Molybdenum(III) oxide (Mo2O3), as requested, cannot be generated at this time. Extensive searches of available scientific literature did not yield specific research findings or data required to adequately address the outlined topics of surface oxidation, reduction, adsorption, and reactivity for this particular compound.

Molybdenum(III) oxide, also known as molybdenum sesquioxide, is a recognized chemical compound with the formula Mo2O3. However, detailed studies concerning its specific surface chemistry are not prominently featured in the accessible research landscape. The majority of scientific inquiry into molybdenum oxides centers on species with higher oxidation states, such as Molybdenum trioxide (MoO3) and Molybdenum dioxide (MoO2), and their roles in catalysis.

The requested article structure, focusing on:

Interfacial Phenomena and Surface Science of Molybdenum Iii Oxide

Adsorption and Reactivity Studies on Mo2O3 Surfaces (e.g., in catalytic contexts)

would require specific experimental or theoretical data, such as surface characterization under various conditions, reaction kinetics, and adsorption isotherms, all of which are specific to Mo2O3. This information is not present in the available literature, which predominantly discusses the reduction pathways from MoO3 to MoO2 and the catalytic properties of these more common oxides.

While the existence of Mo2O3 is confirmed, the lack of dedicated surface science studies prevents the creation of an article that would meet the required standards of being thorough, informative, and scientifically accurate based on detailed research findings.

Conclusion and Future Research Perspectives on Molybdenum Iii Oxide Mo2o3

Summary of Current Academic Understanding and Key Findings on Mo2O3

Molybdenum(III) oxide (Mo2O3), also known as molybdenum sesquioxide or dimolybdenum trioxide, is a chemical compound of molybdenum in the +3 oxidation state. nih.gov Current academic understanding of Mo2O3 is comparatively limited, especially when contrasted with the extensive research available on other molybdenum oxides like molybdenum trioxide (MoO3) and molybdenum dioxide (MoO2).

Available information characterizes Mo2O3 as a dark blue to black solid that possesses semiconductor properties. cymitquimica.com It is generally considered to be stable under ambient conditions and can withstand high temperatures, suggesting a degree of thermal stability. cymitquimica.com The compound is known to react with strong acids and bases. cymitquimica.com

Key findings related to the application of Mo2O3 are primarily in the field of catalysis. It has been identified as a catalyst in the oxidation of methane (B114726) with dioxygen to produce formaldehyde (B43269) and water. tardigrade.in Additionally, it is used as a precursor for the synthesis of other molybdenum compounds. cymitquimica.com Its potential utility has been noted in electronics and solid-state batteries, though detailed research in these areas is not widely published. cymitquimica.com

The table below summarizes the known properties of Molybdenum(III) Oxide.

PropertyData
Chemical Formula Mo2O3
Synonyms Molybdenum sesquioxide, Dimolybdenum trioxide
Appearance Dark blue to black solid
Key Characteristics Semiconductor properties, Thermal stability
Reactivity Reacts with strong acids and bases
Primary Applications Catalyst, Precursor for other Mo compounds

Unresolved Challenges and Critical Research Gaps for Mo2O3 Investigation

The limited body of research on Mo2O3 points to significant unresolved challenges and critical gaps in the scientific community's understanding of this compound. A major challenge is the synthesis of pure, well-characterized Mo2O3. While it is mentioned as a commercial product, detailed, reproducible synthesis methods are not as extensively documented in academic literature as those for MoO3. newhaven.edu

A critical research gap exists in the fundamental characterization of Mo2O3's physical and chemical properties. Comprehensive experimental data on its crystal structure, electronic band structure, and precise semiconductor properties are lacking. The majority of computational and experimental studies on molybdenum oxides focus on the more stable MoO3 and MoO2 phases. nih.govresearchgate.net This leaves a significant void in the understanding of the structure-property relationships in Mo2O3.

Furthermore, the mechanisms behind its catalytic activity are not well understood. While it is known to catalyze certain oxidation reactions, the nature of the active sites and the reaction pathways remain largely unexplored. tardigrade.in The stability of the Mo(III) oxidation state under various catalytic conditions is another area that requires further investigation to assess its practical applicability.

Key unresolved challenges and research gaps are summarized below:

Standardized Synthesis: Lack of well-documented and reproducible methods for the synthesis of pure-phase Mo2O3.

Structural Characterization: Insufficient experimental data on its crystal structure and morphology.

Electronic Properties: A significant gap in the understanding of its electronic band structure, charge transport mechanisms, and detailed semiconductor characteristics.

Catalytic Mechanisms: Limited knowledge of the reaction mechanisms and active sites when used as a catalyst.

Thermal and Chemical Stability: A need for more in-depth studies on its stability under a range of temperatures, pressures, and chemical environments.

Emerging Directions and Prospective Avenues for Future Mo2O3 Research in Materials Science and Catalysis

The current gaps in the understanding of Mo2O3 present numerous opportunities for future research in materials science and catalysis. A primary emerging direction is the development of novel synthesis techniques to produce high-purity Mo2O3 nanomaterials with controlled size and morphology. Such advancements would pave the way for a more thorough investigation of its intrinsic properties.

In materials science, a prospective avenue of research is the exploration of Mo2O3 as a component in advanced electronic and optoelectronic devices. Its semiconductor nature, as noted in preliminary descriptions, warrants a detailed investigation of its potential in applications such as transistors, sensors, and energy storage devices like batteries and supercapacitors. cymitquimica.com The study of its behavior in thin-film form is another promising direction.

In the field of catalysis, future research could focus on elucidating the mechanisms of its known catalytic reactions and exploring its activity for a wider range of chemical transformations. Given its role in methane oxidation, investigating its potential as a catalyst for other hydrocarbon conversion reactions could be a fruitful area of research. tardigrade.in Furthermore, computational studies, such as those employing density functional theory (DFT), could be utilized to predict its structural, electronic, and catalytic properties, thereby guiding experimental efforts.

Prospective research avenues include:

Nanomaterial Synthesis: Developing controlled synthesis methods for Mo2O3 nanoparticles, nanowires, and thin films.

Advanced Characterization: Utilizing modern analytical techniques to thoroughly characterize its structural, electronic, and optical properties.

Device Applications: Investigating the performance of Mo2O3 in electronic devices, sensors, and energy storage systems.

Catalysis Exploration: Expanding the scope of its catalytic applications and performing mechanistic studies to understand its catalytic behavior.

Computational Modeling: Employing theoretical calculations to predict and understand the fundamental properties of Mo2O3.

Q & A

Q. What are the established synthesis routes for Mo₂O₃, and how can phase purity be experimentally validated?

  • Methodological Answer : Mo₂O₃ is synthesized via hydrogen reduction of MoO₃, where intermediate phases (e.g., Mo₄O₁₁ and MoO₂) are monitored using in-situ X-ray diffraction (XRD) and thermogravimetric analysis (TGA) . Critical parameters include temperature (e.g., 1,323 K for hydrogen reduction), gas flow rates, and reaction time to minimize impurities. Post-synthesis, phase purity is validated via Rietveld refinement of XRD patterns and Raman spectroscopy to distinguish Mo₂O₃ from other oxides (e.g., MoO₃ or MoO₂) .

Q. How is the crystal structure of Mo₂O�3 characterized, and what are its key structural features?

  • Methodological Answer : Computational studies using density functional theory (DFT) with VASP-PBE and hybrid CRYSTAL-PW1PW methods predict Mo₂O₃ adopts a corundum structure (space group R3cR\overline{3}c) with dynamic stability confirmed by phonon density of states (pDOS) lacking imaginary modes . Experimental validation involves high-resolution synchrotron XRD and neutron diffraction to resolve oxygen sublattice distortions. Mo₂O₃ exhibits a distorted octahedral coordination, with a calculated bandgap of 2.39 eV .

Advanced Research Questions

Q. What computational approaches resolve contradictions in Mo₂O₃ synthesis pathways, and how do they compare with experimental data?

  • Methodological Answer : Theoretical studies using DFT calculate reaction enthalpies (ΔH\Delta H) for two synthesis routes:
  • Route I : MoO3+MoMo2O3\text{MoO}_3 + \text{Mo} \rightarrow \text{Mo}_2\text{O}_3, which is exothermic (ΔH<0\Delta H < 0).
  • Route II : 2MoO2+O2Mo2O32\text{MoO}_2 + \text{O}_2 \rightarrow \text{Mo}_2\text{O}_3, requiring high pressure (>15 GPa>15\ \text{GPa}) due to positive ΔH37 kJ/mol\Delta H \approx 37\ \text{kJ/mol} .
    Experimental synthesis via hydrogen reduction (Route I) aligns with computational predictions, while Route II remains challenging under ambient conditions. Discrepancies arise from kinetic barriers not captured in static DFT calculations .

Q. How does Mo₂O₃ influence phase separation in borosilicate glasses for nuclear waste immobilization?

  • Methodological Answer : Adding Mo₂O₃ (0.5–3.5 mol%) to Na₂O-CaO-Al₂O₃-B₂O₃-SiO₂ glasses induces phase separation during heat treatment (620–710°C). Characterization via scanning electron microscopy (SEM) reveals interconnected porous networks after acid leaching. Optimal Mo₂O₃ doping (1.5 mol%) maximizes specific surface area (>150 m2/g>150\ \text{m}^2/\text{g}) via BET analysis, critical for waste encapsulation . Key variables include cooling rates and Mo₂O₃’s role as a network modifier, disrupting silica tetrahedra connectivity .

Q. What spectroscopic techniques confirm the intermediate Mo₂O₃ phase during MoO₃ reduction, and how are structural dynamics analyzed?

  • Methodological Answer : Time-resolved X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) track Mo oxidation states during hydrogen reduction of MoO₃. Intermediate Mo₂O₃ formation is identified by shifts in the Mo K-edge (20,000–20,500 eV) and changes in Mo-O bond lengths (1.952.10 A˚1.95–2.10\ \text{Å}) . Coupled with in-situ Fourier-transform infrared (FTIR) spectroscopy, this reveals ligand exchange dynamics and defect formation .

Methodological and Analytical Challenges

Q. Why do discrepancies exist between theoretical and experimental bandgap values for Mo₂O₃, and how are they resolved?

  • Methodological Answer : Hybrid DFT (e.g., HSE06) corrects underestimation of bandgaps in standard PBE calculations, yielding Mo₂O₃’s optical bandgap (2.39 eV) closer to experimental values from UV-vis diffuse reflectance spectroscopy (DRS) . Discrepancies (<0.5 eV) arise from excitonic effects and defect states in experimental samples, addressed via Gaussian broadening in computational models .

Q. How do intermediate phases during MoO₃ reduction impact catalytic applications of Mo₂O₃?

  • Methodological Answer : Mo₂O₃’s metastability during reduction (e.g., MoO₃ → Mo₄O₁₁ → MoO₂ → Mo₂O₃) creates oxygen vacancies critical for catalytic oxygen atom transfer (OAT) reactions. Electrochemical studies (cyclic voltammetry) and operando Raman spectroscopy correlate vacancy density with activity in OAT reactions, such as epoxidation of alkenes .

Emerging Research Directions

Q. Can Mo₂O₃ serve as a photocatalyst for water splitting, and what structural modifications enhance efficiency?

  • Methodological Answer : Computational screening identifies Mo₂O₃’s band edge alignment (valence band at +2.1 V vs. SHE) as suitable for water oxidation. Doping with nitrogen (N-Mo₂O₃) or creating heterojunctions with TiO₂ shifts the conduction band to -0.3 V, enabling H₂ evolution. Efficiency is quantified via photoelectrochemical (PEC) cell measurements and incident photon-to-current efficiency (IPCE) spectra .

Q. What role does Mo₂O₃ play in supported oxide catalysts, and how is acidity modulated for hydrocarbon oxidation?

  • Methodological Answer : On Al₂O₃ supports, Mo₂O₃ forms Brønsted acid sites via surface Mo-O-Al linkages, characterized by pyridine adsorption FTIR (1545 cm⁻¹ band). Catalytic performance in propane oxidative dehydrogenation (ODH) correlates with acid site density, optimized via calcination temperature (500–700°C) and Mo loading (2–10 wt%) .

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